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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C
chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).
Developed by Idorsia Pharmaceuticals, this small molecule has demonstrated potential
therapeutic utility in inflammatory demyelinating diseases through a dual mechanism of action:
immunomodulation and enhancement of myelin repair. This technical guide provides an in-
depth overview of the discovery, development, mechanism of action, and preclinical evaluation
of ACT-1004-1239, presenting key data and experimental methodologies.

Introduction to CXCR7 (ACKR3)

CXCRY7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role
in various physiological and pathological processes, including neurological diseases,
autoimmune disorders, and cancer. Unlike typical chemokine receptors, CXCR7 does not
primarily signal through G-proteins. Instead, its main function is to bind and scavenge its
specific ligands, the chemokines CXCL11 and CXCL12, thereby regulating their extracellular
concentrations. This scavenging activity is mediated through -arrestin recruitment and
subsequent receptor internalization. By modulating CXCL11 and CXCL12 gradients, CXCR7
influences cell migration and localization, making it a compelling therapeutic target.
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Discovery of ACT-1004-1239

The discovery of ACT-1004-1239 was the result of a systematic drug discovery campaign that
began with a high-throughput screening (HTS) effort to identify antagonists of CXCR7.
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Caption: Workflow of ACT-1004-1239 discovery.
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The process began with a high-throughput screening campaign that identified an initial hit
compound, referred to as "hit 3". This was followed by a hit-to-lead optimization phase, which
led to the discovery of a novel chemotype series. A key example from this series was the trans
racemic compound 11i, which served as the basis for further structural modifications. Extensive
structure-activity relationship (SAR) studies were conducted on the trisubstituted piperidine
scaffold of this series. This effort, combined with the optimization of absorption, distribution,
metabolism, excretion, and toxicity (ADMET) properties, culminated in the identification of ACT-
1004-1239 (also known as compound 28f) as the lead candidate.

Mechanism of Action

ACT-1004-1239 is a potent and insurmountable antagonist of CXCRY7. Its primary mechanism
involves blocking the recruitment of B-arrestin induced by the binding of CXCL11 and CXCL12
to CXCRY. This inhibition of the CXCR7 scavenging function leads to a dose-dependent
increase in the plasma concentration of CXCL12, which serves as a key biomarker of target
engagement.
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Caption: CXCRY7 signaling and inhibition by ACT-1004-1239.

Quantitative Data

Table 1: In Vitro Potency of ACT-1004-1239
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Species IC50 (nM)
Human 3.2
Mouse 2.3
Rat 3.1
Dog 2.3
Guinea Pig 0.6
Macaque 1.5

Data sourced from MedchemExpress.

. Cmax Cl
Specie Tmax T1/2 Vss )
Dose Route (ng/mL (mL/mi  F (%)
s (h) (h) (L/kg)
) nlkg)
10
Rat p.o. 0.5 600 - - - 35
mg/kg
Rat 1mg/kg v - - 1.3 3.6 70 -
Dog - - ~1.5 - - 1.6 - 61
10-200 17.8-
Human p.o. 1.3-3.0 - - - 53
mg 23.6

Data compiled from multiple sources.

Preclinical Development and Efficacy

The therapeutic potential of ACT-1004-1239 has been evaluated in established preclinical
models of demyelinating diseases.

Experimental Protocols
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Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune
Encephalomyelitis (EAE) Model:

This is a widely used mouse model for multiple sclerosis. While the precise protocol used for
ACT-1004-1239 is not publicly detailed, standard protocols involve immunizing C57BL/6 mice
with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by
administration of pertussis toxin to induce the disease. ACT-1004-1239 was administered
orally, twice daily, at doses ranging from 10 to 100 mg/kg in both prophylactic and therapeutic
settings. Efficacy was assessed by monitoring clinical scores of disease severity, analyzing
immune cell infiltration into the central nervous system (CNS), and measuring plasma
neurofilament light chain concentrations as a marker of neurodegeneration.

Cuprizone-Induced Demyelination Model:

This model is used to study demyelination and remyelination processes. Mice are fed a diet
containing cuprizone, a copper chelator that induces oligodendrocyte apoptosis and
subsequent demyelination. ACT-1004-1239 was administered orally at a dose of 100 mg/kg
twice daily. The effects on myelination were assessed by histological analysis of the corpus
callosum to quantify the number of mature oligodendrocytes and the extent of myelination.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:

This in vitro assay evaluates the direct effect of compounds on the maturation of OPCs into
myelinating oligodendrocytes. Rat OPCs are cultured in the presence of the test compound.
ACT-1004-1239 was tested at concentrations of 1-10 uM for 30 days. The differentiation of
OPCs is typically assessed by immunocytochemistry for markers of mature oligodendrocytes.

Key Preclinical Findings
e In the MOG-induced EAE model, ACT-1004-1239 demonstrated a significant dose-

dependent reduction in disease severity.

o Treatment with ACT-1004-1239 reduced CNS inflammation and plasma neurofilament light
chain concentration.

 In the cuprizone-induced demyelination model, ACT-1004-1239 treatment significantly
increased the number of mature oligodendrocytes and enhanced myelination.
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e Invitro, ACT-1004-1239 promoted the maturation of OPCs into mature myelinating
oligodendrocytes.

e The efficacy of ACT-1004-1239 in these models correlated with an increase in plasma
CXCL12 concentration, confirming target engagement.

Clinical Development

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to assess
the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral
doses of ACT-1004-1239 (1-200 mg) in healthy male subjects. The study also included
assessments of food effect and absolute bioavailability. A subsequent Phase 1 study evaluated
multiple-dose administration.

Key Clinical Findings:
o ACT-1004-1239 was found to be safe and well-tolerated up to the highest tested dose of 200

mg.

o Adose-dependent increase in plasma CXCL12 concentrations was observed, confirming
target engagement in humans.

o Pharmacokinetic data supported a once-daily dosing regimen for future clinical studies.
e The absolute bioavailability was determined to be 53.0%.
» No relevant food effect on pharmacokinetics was observed.

e Multiple oral doses of ACT-1004-1239 showed sustained target engagement with CXCR7 in
healthy humans.

Conclusion

ACT-1004-1239 is a novel, orally available CXCR7 antagonist with a well-defined mechanism
of action and a promising preclinical and early clinical profile. Its dual action of reducing
neuroinflammation and promoting myelin repair provides a strong rationale for its further
development as a potential treatment for inflammatory demyelinating diseases such as multiple
sclerosis. The successful demonstration of target engagement in both preclinical models and
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human subjects, coupled with a favorable safety profile, positions ACT-1004-1239 as a
significant advancement in the pursuit of new therapies for these challenging conditions.

 To cite this document: BenchChem. [ACT-1004-1239: A Technical Whitepaper on its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11937379#act-1004-1239-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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